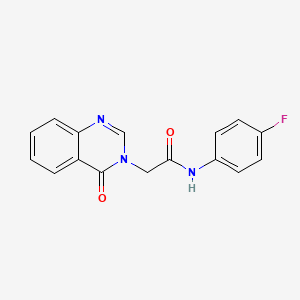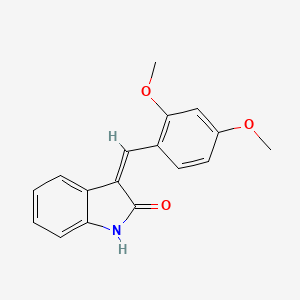![molecular formula C22H16ClN3S B11979578 (2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine](/img/structure/B11979578.png)
(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine typically involves the condensation of appropriate thioamide and aldehyde precursors under controlled conditions. Common reagents include:
- Thioamide derivatives
- Aldehydes or ketones
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
- Continuous flow reactors
- High-throughput screening for optimal reaction conditions
- Use of automated systems for precise control of temperature, pressure, and reagent addition
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
- Oxidized derivatives (sulfoxides, sulfones)
- Reduced derivatives (amines)
- Substituted aromatic compounds
Applications De Recherche Scientifique
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for potential antimicrobial, antifungal, and antiviral activities.
- Studied for its interaction with biological macromolecules.
Medicine
- Explored as a potential lead compound for drug development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the development of new materials with specific properties.
- Applied in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:
- Enzyme inhibition or activation
- Receptor binding and signal transduction
- Interaction with nucleic acids or proteins
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiazole derivatives
- Imine-containing compounds
- Aromatic amines
Uniqueness
- The presence of both imine and thiazole functionalities provides unique reactivity and biological activity.
- The specific substitution pattern on the aromatic rings can lead to distinct chemical and biological properties.
Conclusion
(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine is a versatile compound with potential applications in various fields. Its synthesis, reactivity, and biological activity make it an interesting subject for further research and development.
Propriétés
Formule moléculaire |
C22H16ClN3S |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
(E)-3-[(E)-benzylideneamino]-4-(4-chlorophenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H16ClN3S/c23-19-13-11-18(12-14-19)21-16-27-22(25-20-9-5-2-6-10-20)26(21)24-15-17-7-3-1-4-8-17/h1-16H/b24-15+,25-22? |
Clé InChI |
ZXBPLEAAWUZTKJ-RZUPFISHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/N2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=NN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11979516.png)
![{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B11979518.png)
![4-methyl-7-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)-2H-chromen-2-one](/img/structure/B11979525.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11979531.png)


![9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11979548.png)
![3-(3-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11979567.png)
![6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11979570.png)
![Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11979585.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979593.png)

![2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane](/img/structure/B11979610.png)
